molecular formula C5H12ClF2NO B13589926 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride

Cat. No.: B13589926
M. Wt: 175.60 g/mol
InChI Key: HADWVTWUWXTOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the reaction of dimethylamine with 1,1-difluoro-2-propanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

Molecular Formula

C5H12ClF2NO

Molecular Weight

175.60 g/mol

IUPAC Name

3-(dimethylamino)-1,1-difluoropropan-2-ol;hydrochloride

InChI

InChI=1S/C5H11F2NO.ClH/c1-8(2)3-4(9)5(6)7;/h4-5,9H,3H2,1-2H3;1H

InChI Key

HADWVTWUWXTOLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(F)F)O.Cl

Origin of Product

United States

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